molecular formula C14H21NO5S B3026584 (R)-2-((tert-butoxycarbonyl)amino)-2-phenylethyl methanesulfonate CAS No. 102089-75-8

(R)-2-((tert-butoxycarbonyl)amino)-2-phenylethyl methanesulfonate

Cat. No.: B3026584
CAS No.: 102089-75-8
M. Wt: 315.39 g/mol
InChI Key: QMCZMSKKAHWYBJ-LBPRGKRZSA-N
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Description

®-2-((tert-butoxycarbonyl)amino)-2-phenylethyl methanesulfonate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability during various chemical reactions and allowing for selective deprotection under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-butoxycarbonyl)amino)-2-phenylethyl methanesulfonate typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Methanesulfonate Ester: The protected amino acid derivative is then reacted with methanesulfonyl chloride (MsCl) in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-butoxycarbonyl)amino)-2-phenylethyl methanesulfonate undergoes several types of chemical reactions:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Deprotection Agents: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Solvents: Dichloromethane, methanol, ethanol

Major Products Formed

    Substitution Products: Various derivatives depending on the nucleophile used

    Deprotected Amines: The free amine after removal of the Boc group

Scientific Research Applications

®-2-((tert-butoxycarbonyl)amino)-2-phenylethyl methanesulfonate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-((tert-butoxycarbonyl)amino)-2-phenylethyl methanesulfonate primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amino group, preventing unwanted reactions during synthesis. The methanesulfonate group acts as a leaving group in substitution reactions, facilitating the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

  • ®-2-((tert-butoxycarbonyl)amino)-2-phenylethyl acetate
  • ®-2-((tert-butoxycarbonyl)amino)-2-phenylethyl trifluoroacetate
  • ®-2-((tert-butoxycarbonyl)amino)-2-phenylethyl tosylate

Uniqueness

®-2-((tert-butoxycarbonyl)amino)-2-phenylethyl methanesulfonate is unique due to its combination of the Boc protecting group and the methanesulfonate leaving group. This combination provides both stability and reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-14(2,3)20-13(16)15-12(10-19-21(4,17)18)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,15,16)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCZMSKKAHWYBJ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COS(=O)(=O)C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COS(=O)(=O)C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001148297
Record name 1,1-Dimethylethyl N-[(1R)-2-[(methylsulfonyl)oxy]-1-phenylethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001148297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102089-75-8
Record name 1,1-Dimethylethyl N-[(1R)-2-[(methylsulfonyl)oxy]-1-phenylethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102089-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(1R)-2-[(methylsulfonyl)oxy]-1-phenylethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001148297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1R)-2-[(Methylsulfonyl)oxy]-1-phenylethyl]carbamic acid 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 2-tert-Butoxycarbonylamino-1-methanesulfonyloxy-2-phenylethane, (R)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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